

Preclinical Pharmacology of Sofnobrutinib: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sofnobrutinib

Cat. No.: B10796931

[Get Quote](#)

Executive Summary

Sofnobrutinib (formerly AS-0871) is an investigational, orally active, small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] Developed by Carina Biosciences, it is distinguished by its highly selective, non-covalent, and reversible binding mechanism, which targets the unactivated conformation of the BTK protein.[2][3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of **sofnobrutinib**, summarizing its mechanism of action, in vitro and in vivo efficacy, and key pharmacodynamic and pharmacokinetic parameters. The data presented herein support its ongoing development for the treatment of inflammatory and autoimmune diseases.[5]

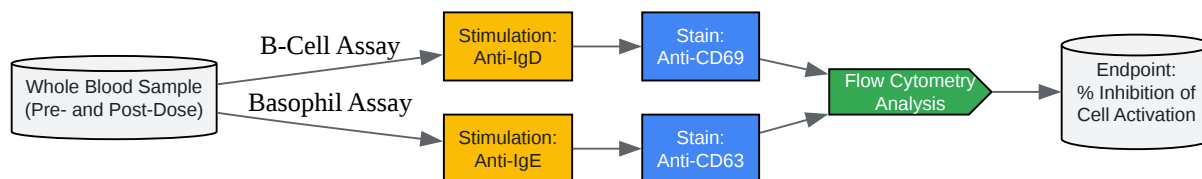
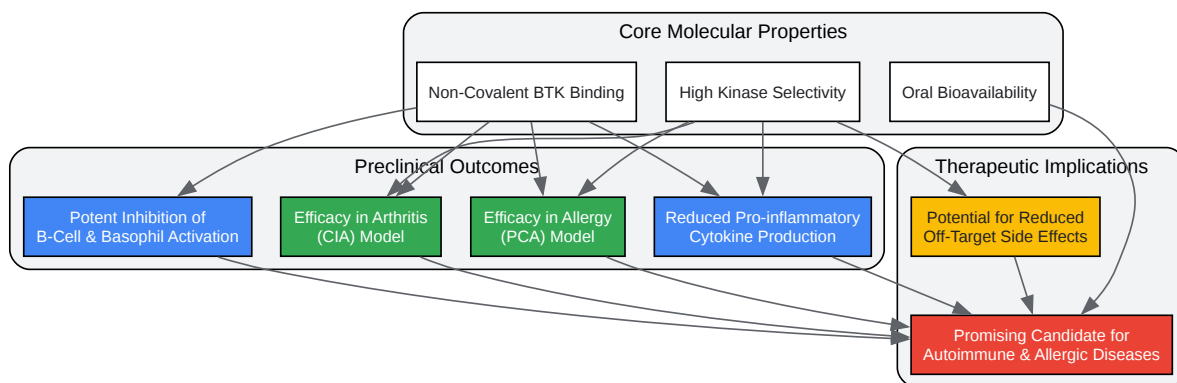
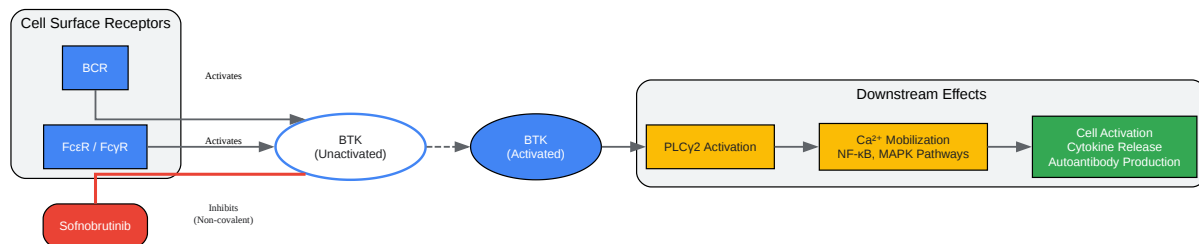
Mechanism of Action

BTK is a non-receptor tyrosine kinase belonging to the Tec family, which is a critical signaling node in various immune cells.[2] It plays a pivotal role in the signal transduction pathways downstream of multiple receptors essential for immune cell function:

- **B-Cell Antigen Receptor (BCR) Signaling:** In B cells, BTK is indispensable for development, differentiation, and activation. Aberrant BCR signaling is implicated in the pathogenesis of autoimmune diseases through the production of autoantibodies.[2]
- **Fcε Receptor (FcεR) Signaling:** In mast cells and basophils, BTK is a crucial enzyme for FcεR signaling, which, upon activation by IgE, triggers the release of histamine, leukotrienes, and other inflammatory mediators associated with allergic reactions.[1][2]

- Fcγ Receptor (FcγR) Signaling: In myeloid cells such as macrophages, BTK mediates downstream signaling of Fcγ receptors, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6, which contribute to the pathology of conditions like rheumatoid arthritis.[2]

Sofnibrutinib exerts its therapeutic effect by potently and selectively inhibiting BTK. As a non-covalent inhibitor, it does not form a permanent bond with the Cysteine 481 residue in the BTK active site, a mechanism that may offer advantages in overcoming resistance associated with C481S mutations that affect covalent inhibitors.[4] By binding preferentially to the unactivated form of BTK, **sofnibrutinib** effectively blocks the downstream signaling cascade, thereby inhibiting the activation of B cells, basophils, and mast cells.[2][4]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sofnobrutinib|BTK Inhibitor|For Research [benchchem.com]
- 2. INVESTIGATIONAL BTK INHIBITOR sofnobrutinib (AS-0871) | Pipeline | Carina Biosciences, Inc. - Drug Discovery [carnabio.com]
- 3. Sofnobrutinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. carnabio.com [carnabio.com]
- 5. ircms.irstreet.com [ircms.irstreet.com]
- To cite this document: BenchChem. [Preclinical Pharmacology of Sofnobrutinib: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10796931#preclinical-pharmacology-of-sofnobrutinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com